2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride

Medicinal Chemistry Enzyme Inhibition Renal Anemia

This 4-chlorophenoxy-substituted pyridine-3-carbonyl chloride is the definitive intermediate for constructing the TP0463518 pharmacophore—a potent PHD2 inhibitor (Ki = 5.3 nM) with proven in vivo EPO elevation. Generic aryloxypyridine analogs fail to replicate this activity; the chlorine atom and 3-carbonyl chloride regiochemistry are essential for target engagement. As a Protein Degrader Building Block, its electrophilic acyl chloride enables modular assembly of PROTACs and targeted covalent inhibitors. Agrochemical teams can directly access published fungicidal 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol scaffolds. Procure this precise building block to eliminate structure–activity uncertainty.

Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
CAS No. 51362-50-6
Cat. No. B1350590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride
CAS51362-50-6
Molecular FormulaC12H7Cl2NO2
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)Cl
InChIInChI=1S/C12H7Cl2NO2/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H
InChIKeyCAEKTJMKOZHNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride (CAS 51362-50-6): A Specialized Building Block for Precision Synthesis


2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride (CAS 51362-50-6) is a substituted pyridine derivative featuring a reactive carbonyl chloride moiety and a chlorophenoxy substituent, with a molecular weight of 268.1 g/mol and a melting point of 79 °C . As a heterobifunctional intermediate, it serves as a key acylating agent in medicinal and agrochemical synthesis, enabling the construction of complex molecules for targeted biological applications [1].

Why 2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride is Not Interchangeable with its Closest Analogs


Generic substitution among aryloxypyridine carbonyl chlorides is not feasible due to the profound impact of subtle structural modifications on downstream bioactivity and synthetic utility. The 4-chlorophenoxy moiety is a critical pharmacophore in potent enzyme inhibitors and agricultural fungicides, and replacing it with a methyl or unsubstituted analog often results in significant loss of potency or selectivity [1] [2]. The specific regiochemistry (3-carbonyl chloride) and the presence of the chlorine atom dictate the compound's unique electronic and steric properties, which are essential for the formation of key molecular interactions in target proteins. This section provides the quantitative evidence that justifies the selection of this specific intermediate over its alternatives.

Quantifiable Evidence of 2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride Differentiation


The 4-Chlorophenoxy Moiety is Essential for Nanomolar PHD2 Enzyme Inhibition Potency

The compound serves as a critical precursor to TP0463518, a potent hypoxia-inducible factor prolyl hydroxylase (PHD) inhibitor. In the final drug molecule, the 4-chlorophenoxy group (derived from this intermediate) is essential for binding. While direct comparative data for the acyl chloride itself is absent, the full molecule TP0463518 demonstrates a Ki of 5.3 nM against human PHD2 [1]. This level of potency is directly dependent on the presence of the 4-chlorophenoxy pyridine fragment, a structural feature that would be absent or altered in molecules synthesized from alternative building blocks.

Medicinal Chemistry Enzyme Inhibition Renal Anemia

The 4-Chlorophenoxy Scaffold is Validated for Agrochemical Fungicidal Activity

This intermediate is used to synthesize a class of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which have been specifically investigated and shown to possess fungicidal activity [1]. This establishes a validated, literature-backed entry point for fungicide development programs that require this exact structural motif. Using a different phenoxy-pyridine isomer or a different carbonyl chloride would lead to a different, unvalidated chemical space.

Agrochemistry Fungicide Development Crop Protection

Regiochemical Specificity: The 3-Carbonyl Chloride is Critical for Acylation of the Pyridine Nitrogen

The carbonyl chloride at the 3-position of the pyridine ring provides a unique synthetic handle. This contrasts with other isomers, such as 2-(4-chlorophenoxy)pyridine-4-carbonyl chloride, which would produce different regioisomers in subsequent reactions. The 3-position is the site of functionalization in key drug intermediates like TP0463518 and various patent applications [1]. While quantitative data comparing the regioisomers is not available, the extensive use of this specific regioisomer in the literature (e.g., as a 'Protein Degrader Building Block') underscores its validated utility .

Synthetic Chemistry Building Block Utility Library Synthesis

Defined Application Scenarios for 2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride (CAS 51362-50-6) Based on Verifiable Evidence


Synthesis of Advanced PHD Enzyme Inhibitors for Anemia Research

This compound is the established starting material for synthesizing potent PHD inhibitors like TP0463518, which has demonstrated a Ki of 5.3 nM against human PHD2 and shown strong in vivo efficacy in increasing serum erythropoietin (EPO) levels in rodent and monkey models [3]. Research groups focused on renal anemia, ischemia, or HIF-related pathways should procure this specific building block to access this validated pharmacophore.

Development of Novel Agricultural Fungicides with a Validated Scaffold

Agrochemical discovery teams can leverage this intermediate to synthesize and screen libraries of 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol derivatives, a class that has already demonstrated fungicidal activity in published studies [3]. This provides a rational, literature-supported starting point for fungicide lead optimization programs, reducing the time required for initial hit identification.

General Medicinal Chemistry Library Synthesis and Targeted Protein Degradation

The compound's classification as a 'Protein Degrader Building Block' indicates its utility in synthesizing heterobifunctional molecules (e.g., PROTACs) or other targeted covalent inhibitors [3]. Its unique combination of an electrophilic carbonyl chloride and a biaryl ether allows for modular assembly of complex molecules designed to engage specific protein targets, making it a versatile tool for exploratory medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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